Cas no 60026-30-4 (2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid)
2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-1-acetic acid, 2-formyl-a-methyl-
- 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid
- 1H-Pyrrole-1-acetic acid, 2-formyl-alpha-methyl-
- BBL020330
- STK891528
- 2-(2-Formyl-1H-pyrrole-1-yl)propanoic acid
- (2rs)-2-(2-formyl-1h-pyrrol-1-yl)propionic acid
- 2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
-
- Inchi: 1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)
- InChI Key: UCFYTGMADQFCTL-UHFFFAOYSA-N
- SMILES: OC(C(C)N1C=CC=C1C=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 193
- Topological Polar Surface Area: 59.3
2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-150402-50mg |
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60026-30-4 | 50mg |
$612.0 | 2023-09-27 | ||
| Enamine | EN300-150402-100mg |
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60026-30-4 | 100mg |
$640.0 | 2023-09-27 | ||
| Enamine | EN300-150402-250mg |
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60026-30-4 | 250mg |
$670.0 | 2023-09-27 | ||
| Enamine | EN300-150402-500mg |
2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |
60026-30-4 | 500mg |
$699.0 | 2023-09-27 | ||
| Enamine | EN300-150402-1000mg |
2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |
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| Enamine | EN300-150402-2500mg |
2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |
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| Enamine | EN300-150402-5000mg |
2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |
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| Enamine | EN300-150402-10000mg |
2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |
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$3131.0 | 2023-09-27 | ||
| Enamine | EN300-150402-0.05g |
2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |
60026-30-4 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-150402-0.1g |
2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |
60026-30-4 | 0.1g |
$640.0 | 2023-05-26 |
2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
Introduction to 2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid (CAS No: 60026-30-4)
2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 60026-30-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of a pyrrole ring and an aldehyde functionality, has garnered attention due to its versatile reactivity and potential applications in drug discovery and material science. The structural motif of this compound positions it as a valuable intermediate in the synthesis of more complex molecules, particularly those involving heterocyclic frameworks, which are prevalent in modern medicinal chemistry.
The pyrrole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the formyl group (-CHO) at the 2-position of the pyrrole ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic addition reactions. This characteristic is particularly useful in constructing more intricate molecular architectures, such as peptidomimetics or kinase inhibitors. Furthermore, the propanoic acid moiety at the 1-position introduces a carboxylic acid functionality, which can be further modified through esterification, amidation, or other transformations to tailor the pharmacological properties of derivatives.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in natural products and biologically active molecules. The pyrrole derivative represented by 2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid has been explored in several contexts. For instance, studies have demonstrated its utility as a precursor in the synthesis of antiviral agents, where the formyl group serves as a handle for further functionalization to achieve desired bioactivity. Additionally, its incorporation into metal-organic frameworks (MOFs) has shown promise in developing novel materials for catalysis and sensing applications.
The reactivity of 2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid extends beyond simple addition reactions. The conjugated system between the pyrrole ring and the aldehyde group allows for electronic delocalization, which can influence both the reactivity and spectral properties of the molecule. This feature has been exploited in photophysical studies, where such compounds exhibit interesting fluorescence characteristics that make them suitable for probes in biological imaging. Moreover, computational studies have highlighted the potential of this molecule as a building block for designing molecules with specific binding affinities to target proteins.
From a synthetic perspective, CAS No 60026-30-4 provides an efficient entry point into more complex scaffolds. The aldehyde functionality can be readily converted into acyclic or cyclic amides, esters, or anhydrides through standard organic transformations. These derivatives have been investigated for their potential as intermediates in peptide mimetics or as tools to study enzyme mechanisms. For example, modifications at the propanoic acid moiety have been explored to modulate solubility and metabolic stability, which are critical factors in drug development.
The pharmaceutical industry has shown particular interest in pyrrole derivatives, given their structural diversity and biological relevance. While not yet approved as a drug itself, 2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid has been used in preclinical studies as part of larger molecular libraries designed for high-throughput screening (HTS). Its ability to serve as a versatile intermediate has allowed researchers to rapidly generate libraries of compounds with varying pharmacophores while maintaining structural similarity. Such libraries are instrumental in identifying lead compounds that can be optimized further through structure-based drug design (SBDD) or fragment-based approaches.
Recent advances in synthetic methodologies have further enhanced the utility of this compound. For instance, transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization at both the pyrrole ring and the propanoic acid side chain. These techniques have opened new avenues for derivatization, allowing chemists to access previously inaccessible molecular architectures with greater ease. Additionally, green chemistry principles have been applied to improve synthetic routes, reducing waste and energy consumption while maintaining high yields.
The broader impact of such compounds on scientific research cannot be overstated. The development of new synthetic strategies and applications continues to drive innovation across multiple disciplines. In materials science, for example, functionalized pyrroles have been incorporated into conductive polymers and organic semiconductors due to their ability to enhance charge transport properties. In biotechnology, derivatives of this compound have been explored as inhibitors of enzyme pathways associated with diseases such as cancer and inflammation.
In conclusion,2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid (CAS No: 60026-30-4) represents a fascinating compound with significant potential across pharmaceuticals and materials science. Its unique structural features—combining a reactive formyl group with a heterocyclic core—make it an invaluable building block for synthetic chemists seeking to develop novel bioactive molecules or advanced materials. As research continues to uncover new applications for this compound and its derivatives,CAS No 60026-30-4 will undoubtedly remain at the forefront of scientific inquiry.
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